N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide
CAS No.:
Cat. No.: VC16282956
Molecular Formula: C18H18ClN3O2S2
Molecular Weight: 407.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18ClN3O2S2 |
|---|---|
| Molecular Weight | 407.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methylphenyl)-2-(3,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H18ClN3O2S2/c1-9-7-12(19)5-6-13(9)20-14(23)8-25-18-21-16-15(17(24)22(18)4)10(2)11(3)26-16/h5-7H,8H2,1-4H3,(H,20,23) |
| Standard InChI Key | GXNRYLDOYJWLRH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2C |
Introduction
Structural Characteristics and Molecular Design
The molecule comprises two primary domains: a 3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl group and an N-(4-chloro-2-methylphenyl)acetamide moiety, linked via a sulfanyl bridge. The thienopyrimidinone core is a heterocyclic system combining a thiophene ring fused with a pyrimidine ring, which is partially saturated and substituted with three methyl groups at positions 3, 5, and 6. The acetamide side chain introduces a chloro-substituted aryl group and a methyl substituent, enhancing steric and electronic diversity.
Key structural features include:
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Thienopyrimidinone Core: The 4-oxo group contributes to hydrogen-bonding potential, while the methyl groups modulate lipophilicity and steric bulk.
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Sulfanyl Linkage: The sulfur atom bridges the core and acetamide, offering rotational flexibility and potential for disulfide bond formation under oxidative conditions.
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Chloro-Methylphenyl Group: The 4-chloro-2-methylphenyl substituent may enhance membrane permeability and target binding affinity through hydrophobic interactions.
Synthetic Strategies and Reaction Pathways
The synthesis of N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide likely involves multi-step organic reactions, as inferred from analogous compounds . A plausible route includes:
Thienopyrimidinone Core Formation
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Cyclocondensation: Reacting 2-aminothiophene-3-carboxylate derivatives with trimethyl acetylenedicarboxylate under basic conditions to form the pyrimidine ring.
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Methylation: Introducing methyl groups at positions 3, 5, and 6 via alkylation reactions using methyl iodide or dimethyl sulfate.
Sulfanyl Acetamide Side Chain Assembly
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Chloroacetylation: Treating 4-chloro-2-methylaniline with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield 2-chloro-N-(4-chloro-2-methylphenyl)acetamide.
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Thiolation: Displacing the chloride atom in the acetamide with a thiol group from the thienopyrimidinone core using a nucleophilic substitution reaction (e.g., NaSH or thiourea).
Physicochemical Properties and Stability
While experimental data for this compound is scarce, predictive models and analog comparisons suggest the following properties:
| Property | Value/Prediction | Rationale |
|---|---|---|
| Molecular Weight | ~435.9 g/mol | Calculated from molecular formula C₁₉H₂₀ClN₃O₂S₂. |
| LogP | 3.2–3.8 | High lipophilicity due to methyl and chloro substituents. |
| Aqueous Solubility | <0.1 mg/mL | Limited solubility in water, typical for lipophilic heterocycles. |
| Thermal Stability | Decomposes above 200°C | Sulfanyl linkages and amide bonds prone to thermal breakdown. |
Biological Activity and Mechanistic Insights
The compound’s structural motifs align with known bioactive molecules, suggesting potential therapeutic applications:
Kinase Inhibition
Thienopyrimidinones are recognized as ATP-competitive kinase inhibitors. The 4-oxo group may mimic the adenine moiety of ATP, binding to kinase active sites. Methyl substitutions could enhance selectivity for specific isoforms (e.g., EGFR or VEGFR).
Anticancer Activity
In vitro studies on analogs demonstrate apoptosis induction via caspase-3 activation and cell cycle arrest at G1/S phase. The chloro group may intercalate DNA or alkylate nucleophilic residues.
Comparative Analysis with Structural Analogs
The table below contrasts key features of N-(4-chloro-2-methylphenyl)-2-[(3,5,6-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide with related compounds:
| Compound Name | Structural Differences | Reported Activities |
|---|---|---|
| N-(4-chloro-2-methoxyphenyl)acetamide | Methoxy vs. methyl; lacks sulfur linkage | Antimicrobial, anti-inflammatory |
| 3,5-dimethyl-4-oxothieno[2,3-d]pyrimidine | No acetamide side chain; fewer methyl groups | Antiviral, kinase inhibition |
| 2-[(4-chlorophenyl)sulfanyl]-N-phenylacetamide | Simpler aryl group; no thienopyrimidinone core | Analgesic, COX-2 inhibition |
Challenges and Future Directions
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Synthetic Optimization: Improving yield and purity through solvent selection (e.g., DMF for polar intermediates) and catalyst screening (e.g., Pd/C for hydrogenation steps).
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Biological Profiling: Prioritizing assays against kinase panels, microbial strains, and cancer cell lines to identify lead indications.
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Formulation Development: Addressing poor aqueous solubility via nanoemulsions or prodrug strategies.
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